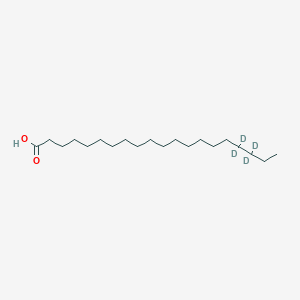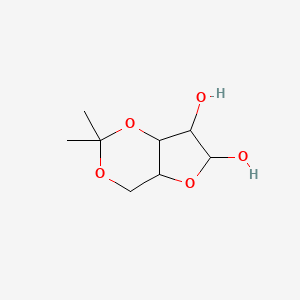
Eicosanoic-17,17,18,18-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosanoic-17,17,18,18-d4 acid is a stable isotope-labeled compound, specifically a deuterated form of eicosanoic acid. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic-17,17,18,18-d4 acid typically involves the incorporation of deuterium atoms at specific positions in the eicosanoic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Eicosanoic-17,17,18,18-d4 acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of eicosanoic acid, such as deuterated alcohols, ketones, and alkanes. These products are valuable for research and industrial applications due to their unique properties and stability .
Scientific Research Applications
Eicosanoic-17,17,18,18-d4 acid is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and products, including polymers and surfactants
Mechanism of Action
The mechanism of action of Eicosanoic-17,17,18,18-d4 acid involves its incorporation into biological systems where it can be traced using mass spectrometry or other analytical techniques. The deuterium atoms in the compound provide a unique signature that allows researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Eicosanoic-17,17,18,18-d4 acid include other deuterated fatty acids, such as:
- Eicosanoic-16,16,17,17-d4 acid
- Eicosanoic-15,15,16,16-d4 acid
- Eicosanoic-14,14,15,15-d4 acid
Uniqueness
This compound is unique due to the specific positions of the deuterium atoms, which provide distinct advantages in tracing and studying metabolic pathways. The stability and non-radioactive nature of deuterium make it a preferred choice for various research applications .
Properties
Molecular Formula |
C20H40O2 |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
17,17,18,18-tetradeuterioicosanoic acid |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i3D2,4D2 |
InChI Key |
VKOBVWXKNCXXDE-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)

![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)

![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)


